2-Chloro-5-(3,3-dimethylbutanamido)benzoic acid

CAS No.: 1179220-59-7

Cat. No.: VC3007177

Molecular Formula: C13H16ClNO3

Molecular Weight: 269.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1179220-59-7 |

|---|---|

| Molecular Formula | C13H16ClNO3 |

| Molecular Weight | 269.72 g/mol |

| IUPAC Name | 2-chloro-5-(3,3-dimethylbutanoylamino)benzoic acid |

| Standard InChI | InChI=1S/C13H16ClNO3/c1-13(2,3)7-11(16)15-8-4-5-10(14)9(6-8)12(17)18/h4-6H,7H2,1-3H3,(H,15,16)(H,17,18) |

| Standard InChI Key | BWQMJNZRJJUODF-UHFFFAOYSA-N |

| SMILES | CC(C)(C)CC(=O)NC1=CC(=C(C=C1)Cl)C(=O)O |

| Canonical SMILES | CC(C)(C)CC(=O)NC1=CC(=C(C=C1)Cl)C(=O)O |

Introduction

Chemical Structure and Properties

Molecular Identity and Structural Features

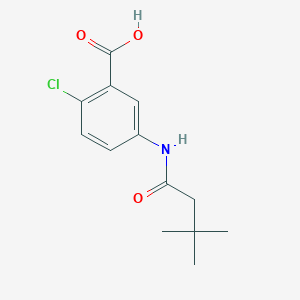

2-Chloro-5-(3,3-dimethylbutanamido)benzoic acid has a molecular formula of C13H16ClNO3 and a molecular weight of 269.72 g/mol. The IUPAC name of this compound is 2-chloro-5-(3,3-dimethylbutanoylamino)benzoic acid. The molecular structure comprises a chloro-substituted benzene ring with a carboxylic acid group at position 2 and an amide functional group at position 5. The amide group is derived from 3,3-dimethylbutanoic acid, which contributes to the distinctive properties of this compound.

The structural representation can be defined using various chemical notations:

-

Standard InChI: InChI=1S/C13H16ClNO3/c1-13(2,3)7-11(16)15-8-4-5-10(14)9(6-8)12(17)18/h4-6H,7H2,1-3H3,(H,15,16)(H,17,18)

Physicochemical Properties

The physicochemical properties of 2-Chloro-5-(3,3-dimethylbutanamido)benzoic acid are summarized in the following table:

These physicochemical properties contribute to the stability and reactivity of the compound under various conditions. The relatively high boiling and flash points indicate significant intermolecular forces, likely due to hydrogen bonding capabilities from the carboxylic acid and amide functional groups. The chloro substituent at position 2 also affects the electron distribution in the aromatic ring, influencing the compound's chemical behavior and reactivity profile.

Synthesis Methods

The synthesis of 2-Chloro-5-(3,3-dimethylbutanamido)benzoic acid typically involves several steps that combine the key structural components. While the exact industrial synthesis pathway is proprietary, general approaches involve the following processes:

Laboratory-Scale Synthesis

Laboratory synthesis typically begins with appropriate precursors containing the chloro-substituted benzoic acid core. The amide coupling with 3,3-dimethylbutanoic acid (or its activated derivative) is a crucial step in forming the target molecule. This reaction generally requires coupling agents to activate the carboxylic acid and facilitate amide bond formation with the amine functionality.

Industrial-Scale Production

Industrial-scale production employs similar chemical principles but utilizes automated reactors and continuous-flow systems to improve yield and purity. These methods optimize reaction conditions such as temperature, solvent selection, and catalyst systems to enhance efficiency. Purification processes such as recrystallization or column chromatography may be employed to obtain the final product with high purity.

Applications

2-Chloro-5-(3,3-dimethylbutanamido)benzoic acid demonstrates versatility across multiple research fields due to its unique structural features and reactivity. Its applications include:

Chemical Research

In chemical research, this compound serves as an important building block for synthesizing more complex molecules. The presence of reactive functional groups including the carboxylic acid, amide, and chloro substituent provides opportunities for further chemical transformations. These modifications can lead to new derivatives with potentially enhanced properties or targeted functionalities.

Pharmaceutical Research

The compound has potential applications in pharmaceutical research as an intermediate in drug discovery and development. The structural elements present in this molecule may contribute to specific binding interactions with biological targets, making it valuable for medicinal chemistry investigations. Additionally, the compound may serve as a scaffold for developing compounds with specific pharmacological properties.

Material Science

In material science, compounds with similar structural features are often employed in developing new materials with specific properties. The functional groups present in 2-Chloro-5-(3,3-dimethylbutanamido)benzoic acid may contribute to intermolecular interactions that influence material characteristics such as solubility, crystallinity, and thermal stability.

Comparison with Similar Compounds

The unique combination of functional groups in 2-Chloro-5-(3,3-dimethylbutanamido)benzoic acid provides a balance between reactivity and stability that distinguishes it from related compounds. When compared to other substituted benzoic acids, several features are noteworthy:

Structural Comparisons

Unlike 2-Chloro-3,5-dimethylbenzoic acid (CAS: 90649-75-5), which contains methyl groups instead of an amide functionality, 2-Chloro-5-(3,3-dimethylbutanamido)benzoic acid possesses greater hydrogen bonding capability due to its amide group . Similarly, when compared to compounds like 2-Chloro-5-(isobutyramidomethyl)benzoic acid (CAS: 1415090-17-3), the presence of the 3,3-dimethylbutanamido group versus the isobutyramidomethyl group results in different steric and electronic effects .

Reactivity Differences

The positioning of the chloro group at the ortho position relative to the carboxylic acid creates specific electronic effects that influence the acidity of the carboxylic acid group and the reactivity of the aromatic ring. This arrangement differs from other substituted benzoic acids where substituents may be in different positions, resulting in unique reactivity profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume